Diethyl 1,1-cyclobutanedicarboxylate

Description

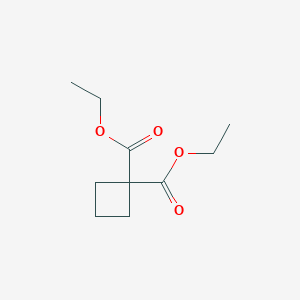

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNJEJSZSMXWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063189 | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-29-1 | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclobutanedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,1-cyclobutanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7BAH6Z7AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate (CAS No. 3779-29-1)

Introduction: The Strategic Value of a Strained Ring System

In the landscape of synthetic organic and medicinal chemistry, Diethyl 1,1-cyclobutanedicarboxylate is a uniquely valuable building block. Its core, the cyclobutane ring, is more than a simple cycloalkane; it is a sterically constrained, three-dimensional scaffold that imparts distinct conformational rigidity and unique physicochemical properties to larger molecules.[1][2][3] This guide provides an in-depth exploration of this diester, moving from its fundamental properties and synthesis to its critical role as a precursor in pharmaceutical development, most notably in the synthesis of platinum-based anticancer agents.[1][4][5] For researchers and drug development professionals, a comprehensive understanding of this molecule is key to leveraging its full potential in creating novel molecular architectures and next-generation therapeutics.

Physicochemical & Spectroscopic Profile

This compound is a colorless to light yellow, oily liquid under standard conditions.[6][7] It is characterized by its insolubility in water and solubility in common organic solvents like chloroform, dichloromethane, and methanol.[4][7] Its key properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 3779-29-1 | [8][9] |

| Molecular Formula | C₁₀H₁₆O₄ | [8][10] |

| Molecular Weight | 200.23 g/mol | [10][11] |

| Appearance | Colorless to Light yellow clear liquid | [6][7] |

| Boiling Point | 104-105 °C at 12 mmHg | [4][7] |

| Density | ~1.05 g/mL at 20 °C | [4][7] |

| Refractive Index (n²⁵D) | 1.433 - 1.434 | [12] |

| Flash Point | 89 °C / 192.2 °F | [13] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl ester groups (a triplet and a quartet) and the cyclobutane ring protons (multiplets).[11][14]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons of the ester, the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the carbons of the ethyl groups.[11]

-

Mass Spectrometry: Electron ionization mass spectrometry data is available for this compound, providing fragmentation patterns useful for its identification.[8][15]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O stretching vibration of the ester functional groups.[11]

Synthesis and Mechanistic Considerations

The most reliable and widely cited method for preparing this compound is the alkylation of diethyl malonate with a 1,3-dihalopropane.[10][12] The procedure detailed in Organic Syntheses represents a robust and scalable protocol.[12]

Causality in the Synthetic Protocol

The success of this synthesis hinges on the careful control of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. The primary side product is tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of the intermediate with another molecule of diethyl malonate.[10][16]

Below is a logical workflow for the synthesis, emphasizing the rationale behind each critical step.

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from the validated procedure published in Organic Syntheses.[12]

-

Preparation of Sodium Ethoxide: In a 5-L flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 gram-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Rationale: Strictly anhydrous conditions are critical to prevent hydrolysis of the ethoxide base, which would diminish the yield.[12]

-

Reaction Setup: In a separate 5-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition inlet, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (trimethylene chlorobromide).

-

Alkylation: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux. This addition typically takes about 1.5 hours. Rationale: Slow addition and vigorous stirring are essential to ensure efficient mixing and heat dissipation, minimizing the formation of the undesired dimeric by-product.[12]

-

Reaction Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

-

Solvent Removal: Remove the ethanol via distillation. Continuous stirring is necessary during this step to prevent bumping.[12]

-

Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with three 500-mL portions of ether.

-

Drying and Concentration: Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Purification: The crude residue (typically 600-625 g) is purified by vacuum distillation. The final product is collected at 91-96°C / 4 mmHg, yielding 320-330 g (53-55%).[12] For higher purity, fractional distillation is recommended.[12]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its function as a versatile synthetic intermediate. Its chemical reactivity is dominated by the two ester groups, which can be readily transformed.

Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

The most significant transformation is the hydrolysis of the diester to its corresponding diacid, 1,1-Cyclobutanedicarboxylic acid (CBDA).[1] This reaction is a prerequisite for its use in pharmaceutical synthesis, particularly for the anticancer drug Carboplatin, where CBDA serves as the bidentate leaving group ligand.[1][17]

Caption: Hydrolysis of the diester to the corresponding dicarboxylic acid.

This diacid is a cornerstone for introducing the cyclobutane motif.[2] It serves as a reactant for creating lanthanide metal-organic frameworks (LnMOFs) and various coordination polymers.[17] Furthermore, the diacid can be decarboxylated to yield cyclobutanecarboxylic acid.[12][18]

Application in Drug Discovery and Development

The rigid, puckered structure of the cyclobutane ring is increasingly exploited by medicinal chemists to enhance pharmacological properties such as metabolic stability and binding affinity.[1][3]

Cornerstone of Carboplatin Synthesis

The most prominent application of this compound is as a critical starting material for the second-generation platinum-based chemotherapy drug, Carboplatin.[5][19][20]

-

Precursor Formation: The diester is first hydrolyzed to 1,1-cyclobutanedicarboxylic acid (CBDA).

-

Ligand Exchange: The CBDA ligand replaces the two chloride leaving groups of Cisplatin. This substitution is the defining structural difference and is responsible for Carboplatin's altered toxicological profile.[1]

The bidentate CBDA ligand in Carboplatin modulates the reactivity of the platinum complex, leading to a different spectrum of side effects compared to its predecessor, Cisplatin, notably reduced nephrotoxicity.[1] The quality and purity of the initial this compound are therefore paramount, as they directly impact the yield and purity of the final Active Pharmaceutical Ingredient (API).[5]

Researchers have also explored modifying the cyclobutane ring of the CBDA ligand to create next-generation analogues with potentially superior therapeutic properties, highlighting the ongoing importance of this molecular scaffold.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires adherence to standard safety protocols.

-

Hazards: It is classified as a combustible liquid.[6][13] Some sources indicate it may cause skin, eye, and respiratory irritation.[11][21]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[21][22] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[22] Keep away from open flames, hot surfaces, and other sources of ignition.[13][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][22] Recommended storage is often at room temperature or under refrigeration (2-8°C).[4][23]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[13][21][22][24]

Conclusion

This compound is far more than a simple diester; it is a strategic precursor that provides access to the valuable cyclobutane scaffold. Its synthesis, while requiring careful control to maximize yield, is well-established and scalable. Its primary utility as the forerunner to the CBDA ligand in Carboplatin solidifies its importance in the pharmaceutical industry. For scientists in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for innovation in both oncology and the broader field of medicinal chemistry, where strained ring systems continue to offer new avenues for molecular design.

References

-

Mariella, R. P., & Raube, R. (1953). This compound. Organic Syntheses, 33, 23. doi: 10.15227/orgsyn.033.0023. [Link]

-

Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- MSDS of Diethyl-1,1-cyclobutanedicarboxylate. (2022, June 15).

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ECHA. (n.d.). This compound - Registration Dossier. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77410, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. Retrieved from [Link]

- The Crucial Role of this compound in Carboplatin. (n.d.).

-

ACS Publications. (n.d.). A New Synthesis of this compound. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum (electron ionization) - this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Roberts, J. D., & Sauer, C. W. (1949). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

-

Wille, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-68. [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14297, Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]

-

Ebewele, R. O., & Le-Khac, B. (1980). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 57(2), 101. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 3779-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 3779-29-1 [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. This compound (3779-29-1) 1H NMR [m.chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. clearsynth.com [clearsynth.com]

- 20. This compound, 95% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. fishersci.fr [fishersci.fr]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Diethyl 1,1-cyclobutanedicarboxylate, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, established synthesis protocols, and critical applications, with a particular focus on its role in the manufacturing of platinum-based chemotherapy drugs.

Core Molecular and Physical Properties

This compound, identified by the CAS number 3779-29-1, is a colorless oily liquid that serves as a crucial building block in advanced organic synthesis.[1] Its molecular structure, featuring a strained cyclobutane ring, imparts unique chemical reactivity and conformational properties that are leveraged in the synthesis of complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and process development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[2], NIST[3] |

| Molecular Weight | 200.23 g/mol | PubChem[2], ChemicalBook[4], Pharmaffiliates[5] |

| CAS Number | 3779-29-1 | NIST[3], ChemicalBook[1] |

| Boiling Point | 104-105 °C at 12 mmHg | ChemicalBook[1] |

| Density | 1.05 g/mL at 20 °C | ChemicalBook[1] |

| Refractive Index | ~1.4360 | TCI[6] |

| Solubility | Insoluble in water | ChemicalBook[1] |

| Appearance | Colorless Oil | ChemicalBook[1] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a well-established process in organic chemistry, with the alkylation of diethyl malonate being a common and effective method. This section will detail a widely used protocol, emphasizing the underlying chemical principles and critical experimental parameters.

Synthesis via Alkylation of Diethyl Malonate

A prevalent method for the preparation of this compound involves the reaction of diethyl malonate with a suitable C3 electrophile, such as 1,3-dibromopropane or trimethylene chlorobromide, in the presence of a base.[4][7][8] The following diagram illustrates the logical workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound. It is crucial to adhere to all safety precautions and to perform the reaction in a well-ventilated fume hood.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane or Trimethylene chlorobromide

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, carefully add small pieces of sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.[7] It is imperative to maintain anhydrous conditions throughout this step.[7]

-

Reaction Mixture: In a separate reaction vessel, combine diethyl malonate and 1,3-dibromopropane (or trimethylene chlorobromide).[7]

-

Alkylation and Cyclization: Slowly add the prepared sodium ethoxide solution to the mixture of diethyl malonate and the dihaloalkane while stirring. The reaction is typically heated to reflux to drive the reaction to completion.

-

Workup: After the reaction is complete, the alcohol is removed by distillation. The reaction mixture is then cooled, and cold water is added to dissolve the sodium halide salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[7]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.[1][7]

Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups and the cyclobutane ring protons.[2][9]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, and the carbons of the ethyl groups and the cyclobutane ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2][10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups.[2]

Applications in Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anticancer drug Carboplatin.[13][14]

Synthesis of Carboplatin

Carboplatin is a second-generation platinum-containing chemotherapy drug used to treat various forms of cancer. The 1,1-cyclobutanedicarboxylate ligand in Carboplatin is derived from this compound.[13] The synthesis involves the hydrolysis of the diethyl ester to 1,1-cyclobutanedicarboxylic acid, which is then reacted with a platinum-containing precursor.[13]

The following diagram illustrates the relationship between this compound and Carboplatin.

Caption: Key steps in the synthesis of Carboplatin from this compound.

The quality and purity of this compound are paramount in the synthesis of Carboplatin, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API).[14][15] For pharmaceutical applications, an assay of ≥99.0% is typically required.[15]

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

This compound | C10H16O4 | CID 77410 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

This compound - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

A New Synthesis of this compound . Journal of the American Chemical Society. [Link]

-

CAS No : 3779-29-1 | Product Name : this compound | Pharmaffiliates . Pharmaffiliates. [Link]

-

This compound - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

This compound - NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

-

A New Synthesis of this compound - ACS Publications . American Chemical Society. [Link]

-

The Crucial Role of this compound in Carboplatin . LinkedIn. [Link]

-

Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Understanding the Specifications of this compound . LinkedIn. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database . Human Metabolome Database. [Link]

Sources

- 1. This compound | 3779-29-1 [chemicalbook.com]

- 2. This compound | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 3779-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound (3779-29-1) 1H NMR [m.chemicalbook.com]

- 10. This compound (3779-29-1) MS spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

Diethyl 1,1-cyclobutanedicarboxylate structural formula

An In-Depth Technical Guide to Diethyl 1,1-cyclobutanedicarboxylate: Synthesis, Characterization, and Application

Introduction: The Significance of a Strained Ring

In the landscape of medicinal chemistry and organic synthesis, the cyclobutane moiety stands out for its unique combination of steric bulk and inherent ring strain. This four-membered carbocycle, when incorporated into larger molecular frameworks, imparts distinct conformational constraints and reactivity profiles. This compound (DECDC) is a pivotal chemical intermediate that serves as a primary gateway for introducing this valuable structural motif.[1] While it may appear as a simple diester, its true significance lies in its role as a critical building block, most notably in the synthesis of second-generation platinum-based anticancer agents.[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. We will delve into its fundamental properties, explore the mechanistic rationale behind its synthesis, provide detailed protocols for its preparation and characterization, and illuminate its critical application in pharmaceutical manufacturing.

Part 1: Physicochemical and Structural Properties

The structural formula of this compound features a cyclobutane ring with two ethyl ester groups geminally substituted at the C1 position. This arrangement is key to its synthetic utility.

Molecular Structure:

-

IUPAC Name: diethyl cyclobutane-1,1-dicarboxylate[4]

-

Molecular Formula: C₁₀H₁₆O₄[5]

-

Molecular Weight: 200.23 g/mol [4]

-

CAS Number: 3779-29-1[5]

The presence of the two ester functionalities on the same carbon atom of the strained cyclobutane ring dictates its chemical reactivity, particularly its susceptibility to hydrolysis and its use as a precursor to the 1,1-cyclobutanedicarboxylate (CBDCA) ligand.[2]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow oil/liquid | [6][7][8] |

| Boiling Point | 104-105 °C @ 12 mmHg | [3][6] |

| Density | ~1.05 g/mL at 20 °C | [3][6] |

| Refractive Index | ~1.433-1.439 @ 20 °C | [7][9] |

| Water Solubility | Insoluble | [3][6] |

| SMILES | CCOC(=O)C1(CCC1)C(=O)OCC | [10] |

| InChIKey | JPNJEJSZSMXWSV-UHFFFAOYSA-N | [5][11] |

Part 2: Synthesis and Mechanistic Insights

The most established and widely cited method for preparing this compound is the intramolecular cyclization via alkylation of diethyl malonate with a 1,3-dihalopropane.[9][12] This reaction is a classic example of a malonic ester synthesis adapted for ring formation.

Causality of Experimental Design:

The choice of reagents and conditions is dictated by the need to facilitate a tandem alkylation-cyclization reaction while minimizing side reactions.

-

Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of diethyl malonate, forming a nucleophilic enolate. Sodium ethoxide is ideal as its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification.

-

Alkylating Agent (1,3-Dihalopropane): A substrate with two leaving groups at a 1,3-distance, such as 1,3-dibromopropane or trimethylene chlorobromide, is essential.[9] The first alkylation proceeds via an Sₙ2 mechanism. The second intramolecular Sₙ2 reaction forms the cyclobutane ring.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions.[9] The presence of water would protonate the highly reactive sodium ethoxide base and the malonate enolate, quenching the reaction.

-

Solvent (Absolute Ethanol): Ethanol serves to dissolve the sodium ethoxide and reactants. Using absolute (anhydrous) ethanol is critical.[9]

A significant side reaction is the intermolecular reaction of the initially alkylated intermediate with another molecule of diethyl malonate, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[3][12] Controlling the rate of addition and reaction temperature helps to favor the desired intramolecular cyclization.

Logical Workflow for DECDC Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from the robust procedure published in Organic Syntheses.[9] It is a self-validating system where successful execution yields a product with well-defined physical and spectral properties.

Materials & Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Inlet tube for liquid addition

-

Heating mantle

-

Diethyl malonate

-

Trimethylene chlorobromide

-

Sodium metal, fresh-cut

-

Absolute ethanol

-

Diethyl ether

-

Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate

-

Distillation apparatus (Vigreux column recommended for high purity)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a separate flask, prepare a solution of sodium ethoxide by cautiously adding 138 g (6.0 g-atoms) of sodium in small pieces to 2.5 L of absolute ethanol under an inert atmosphere. The flask should be fitted with a reflux condenser.

-

Initial Reaction Setup: To the 5-L three-necked flask, add 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide. Equip the flask with the stirrer, condenser, and inlet tube.

-

Reaction Execution: Vigorously stir the mixture and heat to 80°C. Slowly add the prepared sodium ethoxide solution through the inlet tube. The rate of addition should be controlled to maintain a smooth reflux (this typically takes about 1.5 hours).

-

Completion and Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 45 minutes to ensure the reaction goes to completion.

-

Solvent Removal: Remove the ethanol via distillation. Approximately 90-95% of the ethanol can be recovered.

-

Aqueous Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 500-mL portions of diethyl ether to recover any dissolved product.

-

Drying: Combine the initial organic layer with the ether extracts. Wash the combined organic phase with 50 mL of saturated salt solution (brine) and then dry over 100 g of anhydrous sodium sulfate.

-

Purification: Filter the solution to remove the drying agent. Remove the ether by distillation on a steam bath. The resulting crude residue (typically 600–625 g) is then purified by vacuum distillation. The product fraction typically distills at 91–96°C / 4 mmHg.[9] The yield of reasonably pure product is 53–55%.[9] For very high purity, fractional distillation through a Vigreux column is recommended.[9]

Part 3: Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic methods provide a definitive structural fingerprint.

| Technique | Key Observations | Source(s) |

| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet) and two distinct signals for the cyclobutane ring protons (a quintet for the C3 protons and a triplet for the C2/C4 protons). | [4][13] |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary C1 carbon of the cyclobutane ring, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the cyclobutane ring. | [4] |

| IR Spectroscopy | A strong characteristic absorption band for the C=O (ester carbonyl) stretch, typically around 1730 cm⁻¹. | [4] |

| Mass Spec (EI) | The mass spectrum shows fragmentation patterns consistent with the structure, including loss of ethoxy and carboethoxy groups. | [5][11][14] |

Part 4: Application in Drug Development: The Carboplatin Precursor

The primary industrial and pharmaceutical application of this compound is its role as a key starting material for the synthesis of Carboplatin, a cornerstone chemotherapeutic agent.[3][6][15] Carboplatin is a second-generation platinum(II) complex used to treat various forms of cancer.

The synthesis of Carboplatin from DECDC involves a two-step process:

-

Hydrolysis (Saponification): The diethyl ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide) to yield the corresponding dicarboxylic acid, 1,1-cyclobutanedicarboxylic acid (CBDCA).[2][16]

-

Complexation: The resulting CBDCA is then reacted with a platinum-containing precursor (derived from cisplatin or other sources) to form the final Carboplatin complex, where the dicarboxylate acts as a bidentate ligand, replacing the chloride ligands of cisplatin.[2]

This modification from cisplatin to Carboplatin was a landmark in drug design. The bidentate CBDCA ligand alters the drug's reactivity, significantly reducing the severe nephrotoxicity and neurotoxicity associated with the first-generation drug while retaining potent anticancer activity.[2] The quality and purity of the initial DECDC are therefore critical, as any impurities can carry through the synthesis and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[15]

Logical Pathway from Intermediate to API

Caption: Synthetic route from DECDC to the active drug Carboplatin.

Part 5: Safety and Handling

As a laboratory chemical, this compound requires standard safety precautions.

-

GHS Hazard Statements: While not classified as hazardous by all sources, some reports indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] It is also classified as a combustible liquid.[17]

-

Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[17][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][17][20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. It should be handled by a licensed professional waste disposal service.[18]

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strained-ring systems in molecular design. Its synthesis, though classic, requires careful control to achieve high purity. This purity is essential for its primary application as the direct precursor to the CBDCA ligand in Carboplatin, a drug that has had a profound impact on cancer therapy. For researchers in organic synthesis and drug development, a thorough understanding of this compound's properties, synthesis, and handling is fundamental to leveraging its unique chemical value.

References

-

Organic Syntheses Procedure, this compound. Available at: [Link]

-

Walborsky, H. M. (1949). A New Synthesis of this compound. Journal of the American Chemical Society, 71(8), 2941–2941. Available at: [Link]

-

National Institute of Standards and Technology (NIST), this compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77410, this compound. Available at: [Link]

-

Pharmaffiliates, this compound. CAS No: 3779-29-1. Available at: [Link]

-

National Institute of Standards and Technology (NIST), this compound Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

Chemdad Co., Ltd., this compound. Available at: [Link]

-

National Institute of Standards and Technology (NIST), this compound (generic page). Available at: [Link]

-

Organic Syntheses Procedure, 1,1-Cyclobutanedicarboxylic acid. Available at: [Link]

-

Capot Chemical Co., Ltd. (2022). MSDS of Diethyl-1,1-cyclobutanedicarboxylate. Available at: [Link]

-

National Institute of Standards and Technology (NIST), General search result for this compound. Available at: [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA), 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester - Substance Details. Available at: [Link]

-

Allinger, N. L., & Tushaus, L. A. (1964). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 41(2), 101. Available at: [Link]

-

ACS Publications, A New Synthesis of this compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. Available at: [Link]

-

SpectraBase, Cyclobutane-1,1-dicarboxylic acid diethyl ester - MS (GC) Spectrum. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 3779-29-1 [chemicalbook.com]

- 7. This compound, 95% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound, 95% | Fisher Scientific [fishersci.ca]

- 11. This compound [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound (3779-29-1) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. nbinno.com [nbinno.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. fishersci.fr [fishersci.fr]

- 20. This compound | 3779-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Diethyl 1,1-Cyclobutanedicarboxylate in Organic Solvents

Abstract

Diethyl 1,1-cyclobutanedicarboxylate is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry for the production of chemotherapeutic agents like Carboplatin.[1][2][3] A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and ensuring product purity. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a qualitative solubility summary in common organic solvents, and offers a detailed experimental protocol for quantitative solubility determination.

Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its behavior in various solvents. The molecule's structure, featuring a compact cyclobutane ring flanked by two ethyl ester functional groups, dictates its overall polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |

| Molecular Weight | 200.23 g/mol | [4][5] |

| Appearance | Colorless oil or liquid | [1][6][7] |

| Boiling Point | 96-98 °C at 8 mmHg; 104-105 °C at 12 mmHg | [3][6] |

| Density | ~1.05 g/mL at 20 °C | [1][7] |

| Flash Point | 89 °C / 192.2 °F | [3][8] |

| Water Solubility | Insoluble / Immiscible | [3][7][8] |

| Refractive Index | ~1.436 at 20 °C | [1][3] |

The presence of two ester groups introduces polar C=O and C-O bonds, creating dipole moments. However, the symmetrical arrangement of these groups and the nonpolar nature of the cyclobutane ring and ethyl chains result in a molecule of relatively low overall polarity. This structure is key to its solubility characteristics, making it immiscible with water but soluble in a range of organic solvents.[3][7][8]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This axiom states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, methanol) have significant dipole moments and can form strong intermolecular forces like hydrogen bonds. They effectively dissolve polar solutes and ionic compounds.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.

This compound, with its ester functionalities, possesses some polar character but is dominated by its nonpolar hydrocarbon backbone. Therefore, it is predicted to be most soluble in solvents of low to moderate polarity. Its insolubility in water is a classic example of this principle, as the strong hydrogen-bonding network of water cannot be overcome to accommodate the largely nonpolar solute molecule.[3][7]

Qualitative Solubility Profile

While precise quantitative data is often proprietary or application-specific, a qualitative understanding is invaluable for solvent screening in a laboratory setting. The following table summarizes the observed or predicted solubility of this compound in various classes of organic solvents.

| Solvent Class | Example Solvent | Predicted/Observed Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble / Miscible | [1][11] |

| Alcohols | Methanol, Ethanol | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | |

| Ketones | Acetone | Soluble | |

| Esters | Ethyl Acetate | Soluble / Miscible | |

| Aromatic | Toluene | Soluble | |

| Alkanes | Hexane | Sparingly Soluble to Soluble | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | [7] |

| Aqueous | Water | Insoluble | [3][7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, a rigorous experimental approach is required. The isothermal shake-flask method is a reliable, albeit time-consuming, technique for this purpose.[12] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Objective: To determine the concentration (e.g., in mg/mL) of this compound that constitutes a saturated solution in a given solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., Ethanol, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., Gas Chromatograph with FID (GC-FID) or HPLC-UV)

Methodology:

-

Preparation of a Standard Curve:

-

Accurately prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze these standards using the selected analytical instrument (e.g., GC-FID) to generate a calibration curve of instrument response versus concentration. This is critical for validating the accuracy of the final measurement.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The key is to ensure that undissolved solid/liquid remains, confirming saturation. A good starting point is to add approximately 100-200 mg of solute to 2-3 mL of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed. The agitation ensures a consistent and rapid approach to equilibrium.

-

Allow the samples to equilibrate for a minimum of 24 hours.[12] For highly viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

-

Causality Check: To validate that equilibrium has been reached, you can take small aliquots at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to let the excess solute settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles that would falsely inflate the concentration measurement.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your previously established calibration curve.

-

Analyze the diluted sample using the calibrated analytical instrument.

-

-

Calculation:

-

Using the instrument response and the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final solubility is reported as the average of the replicate samples, typically in units of mg/mL or mol/L.

-

Visualization of Solubility Influencers

The interplay between solute, solvent, and system conditions determines the final solubility. This relationship can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is a compound of low-to-moderate polarity, rendering it insoluble in water but readily soluble in a wide array of common organic solvents, including halogenated hydrocarbons, alcohols, ethers, and esters.[1][3][7][11] The principle of "like dissolves like" serves as an excellent predictive tool for initial solvent screening. For process optimization, drug development, and rigorous scientific study, the qualitative assessments presented herein should be supplemented with quantitative data derived from robust experimental protocols, such as the validated shake-flask method. This foundational knowledge of solubility is indispensable for any scientist or researcher working with this versatile chemical intermediate.

References

- Fisher Scientific. (2024, February 18). Safety Data Sheet: this compound.

- TCI Chemicals. (2022, May 2). Safety Data Sheet: this compound.

- MSDS of Diethyl-1,1-cyclobutanedicarboxyl

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemicalBook. (2025, July 24). This compound | 3779-29-1.

- Five Chongqing Chemdad Co., Ltd.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 77410, this compound.

- Thermo Scientific Chemicals. This compound, 95%.

- Fisher Scientific. (2024, March 30). Safety Data Sheet: this compound.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Mariella, R. P., & Raube, R. (1953).

- Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Fisher Scientific. This compound, 95%.

- ChemicalBook. This compound | 3779-29-1.

Sources

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound, 95% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. This compound | 3779-29-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. This compound | 3779-29-1 [amp.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1,1-cyclobutanedicarboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 1,1-cyclobutanedicarboxylate, a key intermediate in the synthesis of various organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offers a detailed experimental protocol for its acquisition, and provides a thorough interpretation of its features.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound (molecular formula C₁₀H₁₆O₄) is a diester derivative of cyclobutane-1,1-dicarboxylic acid.[1][2] Its rigid, strained four-membered ring makes it a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its effective utilization.

¹H NMR spectroscopy is an unparalleled analytical technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of hydrogen nuclei (protons), it provides a wealth of information about the connectivity of atoms, the symmetry of the molecule, and the subtle electronic interactions that govern its chemical behavior.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by the unique chemical environments of its constituent protons. The molecule's structure can be dissected into two key components: the cyclobutane ring and the two equivalent ethyl ester groups.

The Cyclobutane Ring: A Puckered Conformation

Contrary to a planar representation, the cyclobutane ring exists in a dynamic equilibrium between two puckered, non-planar "butterfly" conformations. This puckering alleviates torsional strain and has a profound impact on the chemical shifts of the ring protons. The protons on the cyclobutane ring can be categorized into two sets: those on the carbons adjacent to the quaternary carbon (C2 and C4) and those on the carbon opposite to it (C3).

The Ethyl Ester Groups: Free Rotation and Characteristic Signals

The two ethyl ester groups are chemically equivalent due to the symmetry of the molecule. Each ethyl group consists of a methylene group (-CH₂-) directly attached to an oxygen atom and a terminal methyl group (-CH₃). Free rotation around the C-C and C-O single bonds generally leads to time-averaged, sharp signals for these protons.

Predicted ¹H NMR Spectral Data

Based on established principles of ¹H NMR spectroscopy and analysis of similar structures, the following is a predicted ¹H NMR spectrum for this compound, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~ 1.25 | Triplet | 6H | ~ 7.1 |

| -CH₂- (Cyclobutane, C3) | ~ 1.95 | Quintet | 2H | ~ 8.0 |

| -CH₂- (Cyclobutane, C2 & C4) | ~ 2.20 | Triplet | 4H | ~ 8.0 |

| -O-CH₂- (Ethyl) | ~ 4.15 | Quartet | 4H | ~ 7.1 |

In-depth Spectral Interpretation

-

The Ethyl Group Protons:

-

The methyl protons (-CH₃) are expected to appear as a triplet at approximately 1.25 ppm . The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, where n=2).

-

The methylene protons (-O-CH₂-) are deshielded by the adjacent electronegative oxygen atom and are therefore found further downfield, at around 4.15 ppm . Their signal is a quartet due to coupling with the three neighboring methyl protons (n+1, where n=3). The coupling constant for both the triplet and the quartet of an ethyl group is typically around 7.1 Hz.

-

-

The Cyclobutane Ring Protons:

-

The protons on the C3 carbon of the cyclobutane ring are in a methylene group. They are expected to resonate at approximately 1.95 ppm . Due to coupling with the four neighboring protons on C2 and C4, this signal is predicted to be a quintet .

-

The protons on the C2 and C4 carbons are also in methylene groups. These protons are adjacent to the quaternary carbon bearing the two ester functionalities. The electron-withdrawing nature of the ester groups causes a deshielding effect, shifting their resonance downfield to around 2.20 ppm . Each of these methylene groups is coupled to the two protons on the C3 carbon, resulting in a triplet multiplicity.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This section provides a detailed, step-by-step methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Gently swirl the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters: Set the following acquisition parameters for a standard ¹H NMR experiment:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

-

-

Data Acquisition: Initiate the data acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Visualizations

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Experimental Workflow

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. By understanding the interplay of chemical equivalence, inductive effects, and spin-spin coupling, a complete assignment of the spectrum can be achieved. This guide serves as a valuable resource for researchers, providing both the theoretical foundation and the practical methodology for the successful application of ¹H NMR spectroscopy in the characterization of this important synthetic intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77410, this compound. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Organic Syntheses. This compound. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of Diethyl 1,1-cyclobutanedicarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Diethyl 1,1-cyclobutanedicarboxylate. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of magnetic resonance and molecular structure. We will explore the causality behind peak assignments, outline a self-validating experimental workflow, and contextualize the spectral data within the foundational literature. The definitive experimental data for this compound was established by Eliel & Pietrusiewicz (1980), and this guide is structured to provide a framework for understanding and reproducing such results.

Introduction: The Role of NMR in Structural Elucidation

This compound (CAS 3779-29-1) is a key synthetic intermediate, notably in the production of carboplatin, a widely used chemotherapy drug. Given its role in pharmaceutical synthesis, unequivocal structural verification and purity assessment are paramount. ¹³C NMR spectroscopy serves as a primary analytical tool for this purpose, offering a direct, non-destructive window into the carbon framework of the molecule.

Unlike proton (¹H) NMR, ¹³C NMR spectra are typically acquired under broadband proton-decoupled conditions. This process removes the complexity of carbon-proton spin-spin coupling, resulting in a spectrum where each unique carbon environment produces a single, sharp signal. The position of this signal—its chemical shift (δ)—is highly sensitive to the local electronic environment, making ¹³C NMR an exceptionally powerful technique for confirming molecular structure, identifying isomers, and detecting impurities.

Molecular Structure and Symmetry Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecule's structure and symmetry. This compound possesses a plane of symmetry that bisects the C2-C4 bond of the cyclobutane ring and the central quaternary carbon (C1). This symmetry element renders the two ethyl ester groups chemically equivalent.

Consequently, we can predict the number of unique carbon signals we expect to observe in the spectrum:

-

Five distinct signals will be present.

-

The two carbonyl carbons are equivalent.

-

The two methylene carbons of the ethyl groups (-OCH₂-) are equivalent.

-

The two methyl carbons of the ethyl groups (-CH₃) are equivalent.

-

Within the cyclobutane ring, the quaternary carbon (C1) is unique. The methylene carbons at positions 2 and 4 are equivalent to each other, and the methylene carbon at position 3 is unique.

This prediction of five signals serves as a critical self-validation check: a correctly acquired spectrum of a pure sample should display precisely this number of resonances.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: Acquiring a High-Resolution ¹³C NMR Spectrum

The quality and reliability of NMR data are directly dependent on a robust experimental methodology. The following protocol outlines the steps for acquiring a high-fidelity, broadband proton-decoupled ¹³C NMR spectrum.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice. It is an excellent solvent for a wide range of organic molecules, including esters, and its single-line ¹³C signal at ~77.16 ppm provides a convenient internal chemical shift reference.

-

Reference Standard: Tetramethylsilane (TMS) is added as the internal standard, with its signal defined as 0.0 ppm.

-

Concentration: A concentration of 50-100 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

Pulse Sequence: A standard single-pulse sequence with broadband proton decoupling (e.g., zgpg30) is used. The 30° pulse angle is a compromise that helps to reduce the relaxation delay needed between scans.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons, like C1 and the carbonyls, have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for simple identification, 2 seconds is often adequate.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound.

-

Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of particulate matter.

-

-

Instrument Setup (Example on a 400 MHz Spectrometer):

-

Tune and match the ¹³C probe to the resonant frequency (approx. 100 MHz).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm (approx. 24,000 Hz). This range covers all expected organic chemical shifts.

-

Transmitter Frequency Offset (O1p): Centered at ~120 ppm.

-

Acquisition Time (AQ): ~1.4 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 128 scans (adjust as needed for signal-to-noise).

-

Pulse Program: zgpg30 (or equivalent for 30° pulse with proton decoupling).

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum to achieve pure absorption peak shapes.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ peak to 77.16 ppm.

-

Analysis and Interpretation of the ¹³C NMR Spectrum

The definitive experimental ¹³C NMR data for this compound in CDCl₃ was published in a seminal study on cyclobutane derivatives. While the raw data is located within that primary literature, we can accurately predict and interpret the spectrum based on well-established chemical shift principles.

The following table summarizes the expected chemical shifts and provides a detailed justification for each assignment, correlating them to the atom numbering in the diagram above.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Field Insights |

| C7 (-CH₃) | ca. 14.1 | Aliphatic sp³ carbons are the most shielded (upfield). This value is typical for the terminal methyl group of an ethyl ester. |

| C3 (Ring -CH₂-) | ca. 17.5 | This is the methylene group on the cyclobutane ring furthest from the electron-withdrawing ester groups. Its chemical shift is close to that of unsubstituted cyclobutane (~22.4 ppm) but slightly shielded. |

| C2/C4 (Ring -CH₂-) | ca. 32.0 | These methylene groups are adjacent to the substituted carbon (C1) and are thus deshielded relative to C3. |

| C1 (Quaternary) | ca. 51.5 | This quaternary sp³ carbon is significantly deshielded due to the direct attachment of two electron-withdrawing carboxylate groups. |

| C6 (-OCH₂-) | ca. 61.2 | The direct attachment to an electronegative oxygen atom strongly deshields this methylene carbon, shifting it significantly downfield compared to a standard alkane. |

| C5 (C=O) | ca. 171.5 | Carbonyl carbons of esters are highly deshielded due to sp² hybridization and the strong electronegativity of the two attached oxygen atoms, placing them in the characteristic 160-180 ppm region. |

Self-Validation Check: The analysis confirms the presence of five distinct signals, matching the prediction from molecular symmetry. The chemical shifts fall within the expected ranges for their respective functional groups, providing a high degree of confidence in the structural assignment. For definitive confirmation of CH, CH₂, and CH₃ groups, a DEPT-135 experiment could be performed, which would show positive signals for CH/CH₃ and negative signals for CH₂ groups, with quaternary carbons being absent.

Conclusion

The ¹³C NMR spectrum of this compound is a clear and informative analytical signature. A symmetry analysis correctly predicts five distinct carbon signals, a prediction that is confirmed by experimental data. The chemical shifts are readily assigned based on established principles of electronegativity and hybridization effects, with the ester carbonyl appearing furthest downfield and the terminal methyl group furthest upfield. This technical guide provides researchers with the foundational knowledge to acquire, interpret, and validate the ¹³C NMR spectrum of this important synthetic intermediate, ensuring structural integrity in research and development workflows. For the precise, experimentally determined chemical shift values, professionals should consult the primary literature.

References

-

Organic Syntheses. (1963). This compound Preparation. Organic Syntheses, Coll. Vol. 4, p.288. Available at: [Link]

-

PubChem. (n.d.). Diethyl cyclobutane-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts. Retrieved January 8, 2026, from [Link]

- Eliel, E. L., & Pietrusiewicz, K. M. (1980). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclobutanes and of 1,1- and 1,2-disubstituted cyclobutanedicarboxylic acids and their diethyl esters. Organic Magnetic Resonance, 13(3), 193-200.

-

SpectraBase. (n.d.). Cyclobutane-1,1-dicarboxylic acid diethyl ester. Wiley-VCH GmbH. Retrieved January 8, 2026, from [Link]

An In-depth Technical Guide to the Mass Spectrometry of Diethyl 1,1-cyclobutanedicarboxylate

This guide provides a comprehensive analysis of the mass spectrometric behavior of Diethyl 1,1-cyclobutanedicarboxylate (DECD), a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like Carboplatin.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation patterns under electron ionization (EI), outlines best practices for its analysis, and provides the scientific rationale behind the observed spectral data.

Introduction: The Significance of Mass Spectrometry for DECD Analysis

This compound, with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , is a molecule of significant interest in synthetic chemistry.[2][3] Mass spectrometry serves as a critical analytical tool for its characterization, enabling confirmation of its identity, assessment of its purity, and elucidation of its structure through the analysis of its fragmentation patterns. This guide focuses on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds like DECD.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis by mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | PubChem[2], NIST[3] |

| Molecular Weight | 200.23 g/mol | PubChem[2], NIST[3] |

| CAS Number | 3779-29-1 | PubChem[2], NIST[3] |

| Boiling Point | 104.6°C at 12 mmHg | Organic Syntheses[4] |

| Synonyms | Diethyl cyclobutane-1,1-dicarboxylate, 1,1-Cyclobutanedicarboxylic acid, diethyl ester | PubChem[2], NIST[3] |

The structure of DECD, featuring a central cyclobutane ring with two geminal diethyl ester groups, dictates its fragmentation behavior in the mass spectrometer.

Electron Ionization Mass Spectrum and Fragmentation Analysis

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its fingerprint. The typical EI mass spectrum is dominated by a series of fragment ions, with the most abundant peaks observed at m/z 99, 29, 108, 155, and 127.[2]

Proposed Fragmentation Pathways

The fragmentation of the DECD molecular ion (M⁺˙ at m/z 200) can be rationalized through several key pathways, common to esters and cyclic alkanes. The following diagram illustrates the proposed fragmentation mechanisms leading to the major observed ions.

Sources

An In-Depth Technical Guide to Diethyl 1,1-Cyclobutanedicarboxylate: Synthesis, Properties, and Application in Carboplatin Production

Foreword: The Strategic Importance of a Niche Intermediate

In the landscape of pharmaceutical development and complex organic synthesis, the significance of specialized intermediates cannot be overstated. Diethyl 1,1-cyclobutanedicarboxylate, a seemingly unassuming diester, holds a pivotal role as a critical building block, most notably in the production of Carboplatin, a second-generation platinum-based anticancer drug. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this key molecule. We will delve into its synthesis with a focus on mechanistic insights and practical considerations, explore its chemical properties, and detail its crucial application in the synthesis of Carboplatin. The protocols and data presented herein are synthesized from established literature and practical experience, offering a robust resource for laboratory and process development endeavors.

Core Molecular Attributes of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and application.

| Property | Value | Source(s) |

| IUPAC Name | diethyl cyclobutane-1,1-dicarboxylate | |

| CAS Number | 3779-29-1 | |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Canonical SMILES | CCOC(=O)C1(CCC1)C(=O)OCC | |

| Appearance | Colorless oil/liquid | |

| Boiling Point | 104-105 °C @ 12 mmHg | |

| Density | 1.05 g/mL at 20 °C | |

| Solubility | Insoluble in water |

Synthesis of this compound: A Mechanistic and Practical Approach

The most prevalent and well-documented method for the synthesis of this compound is the alkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1,3-chlorobromopropane. This reaction is a classic example of a malonic ester synthesis, which allows for the formation of a cyclic structure through a double alkylation sequence.

Reaction Mechanism

The synthesis proceeds through a series of well-understood steps, beginning with the deprotonation of diethyl malonate to form a nucleophilic enolate.

-

Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

First Sₙ2 Alkylation: The diethyl malonate enolate attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a classic Sₙ2 reaction. This results in the displacement of a bromide ion and the formation of a mono-alkylated intermediate.

-